molecular formula C25H24ClN3O4 B11553161 N-benzyl-2-[(2E)-2-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzylidene}hydrazinyl]-2-oxoacetamide

N-benzyl-2-[(2E)-2-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzylidene}hydrazinyl]-2-oxoacetamide

Cat. No.: B11553161
M. Wt: 465.9 g/mol
InChI Key: INZKMTMWSGNPHS-LQKURTRISA-N
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Description

N-BENZYL-1-{N’-[(E)-{4-[(4-CHLOROPHENYL)METHOXY]-3-ETHOXYPHENYL}METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE is a complex organic compound that features a benzyl group, a chlorophenyl group, and a hydrazinecarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BENZYL-1-{N’-[(E)-{4-[(4-CHLOROPHENYL)METHOXY]-3-ETHOXYPHENYL}METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE typically involves the condensation of benzyl hydrazine with an aldehyde or ketone derivative. The reaction is often carried out in the presence of a catalyst such as pyridine-HCl at elevated temperatures (around 110°C) to facilitate the formation of the hydrazone linkage .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-BENZYL-1-{N’-[(E)-{4-[(4-CHLOROPHENYL)METHOXY]-3-ETHOXYPHENYL}METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Conditions vary depending on the substituent, but typical reagents include halogens, acids, and bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction could produce hydrazine derivatives.

Scientific Research Applications

N-BENZYL-1-{N’-[(E)-{4-[(4-CHLOROPHENYL)METHOXY]-3-ETHOXYPHENYL}METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-BENZYL-1-{N’-[(E)-{4-[(4-CHLOROPHENYL)METHOXY]-3-ETHOXYPHENYL}METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or modulating biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-BENZYL-1-{N’-[(E)-{4-[(4-METHOXYPHENYL)METHOXY]-3-ETHOXYPHENYL}METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE
  • N-BENZYL-1-{N’-[(E)-{4-[(4-FLUOROPHENYL)METHOXY]-3-ETHOXYPHENYL}METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE

Uniqueness

N-BENZYL-1-{N’-[(E)-{4-[(4-CHLOROPHENYL)METHOXY]-3-ETHOXYPHENYL}METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE is unique due to the presence of the chlorophenyl group, which can impart distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to similar compounds.

Properties

Molecular Formula

C25H24ClN3O4

Molecular Weight

465.9 g/mol

IUPAC Name

N-benzyl-N'-[(E)-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]methylideneamino]oxamide

InChI

InChI=1S/C25H24ClN3O4/c1-2-32-23-14-20(10-13-22(23)33-17-19-8-11-21(26)12-9-19)16-28-29-25(31)24(30)27-15-18-6-4-3-5-7-18/h3-14,16H,2,15,17H2,1H3,(H,27,30)(H,29,31)/b28-16+

InChI Key

INZKMTMWSGNPHS-LQKURTRISA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)C(=O)NCC2=CC=CC=C2)OCC3=CC=C(C=C3)Cl

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)C(=O)NCC2=CC=CC=C2)OCC3=CC=C(C=C3)Cl

Origin of Product

United States

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